molecular formula C12H14BrNO B1289166 4-Bromo-2-(piperidin-1-yl)benzaldehyde CAS No. 643094-36-4

4-Bromo-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B1289166
CAS No.: 643094-36-4
M. Wt: 268.15 g/mol
InChI Key: XXUZQWXJQVBTTG-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidin-1-yl)benzaldehyde (: 742099-33-8) is a high-purity, multi-functionalized chemical scaffold designed for advanced organic synthesis and drug discovery research. This compound serves as a versatile building block for constructing complex molecular architectures in medicinal chemistry. The strategic arrangement of its reactive sites—an aldehyde group, an aromatic bromo substituent, and a piperidine moiety—allows for selective and sequential modifications. The aldehyde group is a key functional handle for reactions such as nucleophilic addition and reductive amination. The bromo group enables powerful metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), facilitating the formation of new carbon-carbon bonds. The incorporation of the piperidine ring , a common feature in pharmacologically active compounds, can enhance a molecule's solubility and its ability to interact with biological targets. This compound is a valuable intermediate in exploratory research for developing targeted therapies . Its structure is analogous to benzaldehyde derivatives that have shown potent inhibitory activity against aldehyde dehydrogenase (ALDH) isoforms, such as ALDH1A3, which are considered potential targets for therapeutic intervention in areas like oncology . As a key synthetic precursor, it is instrumental in the synthesis of novel compounds for antiproliferative and antibacterial evaluation . Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-5-4-10(9-15)12(8-11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUZQWXJQVBTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623196
Record name 4-Bromo-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643094-36-4
Record name 4-Bromo-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde typically involves the bromination of 2-(piperidin-1-yl)benzaldehyde. One common method includes the reaction of 2-(piperidin-1-yl)benzaldehyde with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-(piperidin-1-yl)benzaldehyde serves as a precursor in the development of various therapeutic agents. Its structure allows for modifications that enhance biological activity.

Case Study : Research has shown that derivatives of this compound exhibit significant anticancer properties by acting as dual inhibitors of anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4), both implicated in cancer progression.

Table 1: Anticancer Activity Summary

Compound NameTarget EnzymeIC50 Value (µM)Reference
This compoundALK/BRD40.5
Other derivativesVariousVaries

Biological Studies

The compound is also investigated for its potential as a ligand in receptor binding studies. It has been shown to interact with serotoninergic and dopaminergic receptors, which are crucial in neuropharmacology.

Mechanism of Action : The interaction mechanism involves the binding of the piperidine moiety to specific receptors, influencing their activity and leading to various biochemical effects.

Material Science

In material science, this compound is utilized in the synthesis of specialty chemicals and materials with tailored properties. Its unique chemical structure allows it to participate in polymerization processes and the development of functionalized materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(piperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to modulation of biochemical pathways. The piperidine ring can enhance the compound’s binding affinity to certain molecular targets, thereby influencing its biological activity .

Comparison with Similar Compounds

2-Bromo-4-piperidin-1-yl-benzaldehyde (CAS: 886502-22-3)

This positional isomer features the bromine and piperidinyl groups at the para and meta positions, respectively. The altered substituent arrangement may lead to differences in steric hindrance and electronic effects. For instance, the ortho-substituted aldehyde in the target compound may exhibit reduced steric accessibility in reactions compared to the para-substituted analogue .

5-Bromo-2-(4-methylpiperazin-1-yl)-benzaldehyde (CAS: 628325-60-0)

Replacing piperidine with a methylpiperazine group introduces a secondary amine, enhancing hydrogen-bonding capacity.

Substituent Variants

4-Bromo-2-(3-chlorophenoxy)benzaldehyde (CAS: 1094547-03-1)

Substituting the piperidinyl group with a 3-chlorophenoxy moiety introduces an electron-withdrawing chlorine atom and an ether linkage.

4-Bromo-2-(trifluoromethoxy)benzaldehyde

The trifluoromethoxy group is strongly electron-withdrawing, which can polarize the aromatic ring and deactivate the aldehyde toward electrophilic substitution. In Pd-catalyzed arylations, this compound achieved yields of 84–93% , suggesting that electron-withdrawing substituents may enhance coupling efficiency compared to electron-donating groups like piperidine.

Functional Group Derivatives

4-Bromo-2-((diethylamino)methyl)benzaldehyde

This derivative features a diethylamino-methyl group instead of piperidine. The tertiary amine may offer less steric hindrance than the cyclic piperidine, facilitating reactions at the aldehyde site. It has been used to synthesize 1,3-dioxolane-protected intermediates, highlighting versatility in protecting-group strategies .

4-(Piperidin-1-yl)benzaldehyde

Removing the bromine atom simplifies the structure but retains the piperidinyl group.

Data Tables

Table 1: Key Properties of 4-Bromo-2-(piperidin-1-yl)benzaldehyde and Analogues

Compound Name CAS Number Molecular Formula Key Substituents Notable Applications/Reactivity
This compound 643094-36-4 C₁₂H₁₄BrNO Bromine (ortho), Piperidine Cross-coupling reactions
2-Bromo-4-piperidin-1-yl-benzaldehyde 886502-22-3 C₁₂H₁₄BrNO Bromine (para), Piperidine Steric/electronic isomer studies
5-Bromo-2-(4-methylpiperazin-1-yl)-benzaldehyde 628325-60-0 C₁₂H₁₅BrN₂O Bromine (para), Methylpiperazine Medicinal chemistry
4-Bromo-2-(3-chlorophenoxy)benzaldehyde 1094547-03-1 C₁₃H₈BrClO₂ Bromine, 3-Chlorophenoxy Material science

Table 2: Reaction Yields in Pd-Catalyzed Arylations

Compound Reaction Partner Yield (%) Reference
4-Bromo-2-(trifluoromethoxy)benzaldehyde Imidazo[1,2-b]pyridazine 93
4-Bromo-2-(trifluoromethoxy)benzaldehyde Imidazo[1,2-a]pyridine 84

Biological Activity

4-Bromo-2-(piperidin-1-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₄BrN and a molecular weight of approximately 268.15 g/mol. The compound features a bromine atom at the para position of a benzaldehyde ring, which is substituted with a piperidine group at the ortho position. This unique structural arrangement contributes to its varied chemical properties and biological activities, making it a subject of interest in drug design and development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, it has been evaluated for its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis, indicating significant antibacterial properties .

Moreover, derivatives of this compound have shown promising antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . These findings suggest that the presence of the bromine atom and the piperidine moiety enhances the antimicrobial efficacy of the compound.

Anti-tubercular Activity

This compound has also been utilized in the synthesis of novel compounds evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant activity with IC₅₀ values ranging from 1.35 to 2.18 μM, showcasing the potential of this compound as a lead structure in anti-tubercular drug development.

CCR5 Antagonism

One of the notable therapeutic potentials of this compound lies in its role as a CCR5 antagonist. This receptor is critical for HIV entry into cells, making antagonists valuable in antiviral therapy. Studies indicate that this compound effectively inhibits CCR5-mediated viral entry, demonstrating its potential as a therapeutic agent against HIV.

Synthesis Methods

The synthesis of this compound has been achieved through various methods. A common approach involves the reaction between piperidine and brominated benzaldehyde derivatives under controlled conditions to ensure high yields and purity . The process typically includes steps such as refluxing with ethanol and using glacial acetic acid as a catalyst.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds derived from this compound. Variations in substituents on both the benzaldehyde and piperidine rings can significantly influence their pharmacological profiles. For example:

Compound NameStructureKey Differences
4-Chloro-2-(piperidin-1-yl)benzaldehydeContains chlorine instead of bromineDifferent halogen may affect biological activity
3-Bromo-2-(piperidin-1-yl)benzaldehydeBromine at the meta positionPositioning alters reactivity and interaction with receptors
4-Bromo-N-methylpiperidineLacks aldehyde functionalityFocuses on different pharmacological properties

This table illustrates how modifications can lead to variations in biological activity, emphasizing the importance of strategic design in drug development.

Case Studies

Several case studies have explored the effectiveness of this compound in various applications:

  • Antibacterial Studies : A study demonstrated that derivatives with electron-withdrawing groups showed enhanced antibacterial activity compared to their counterparts with electron-donating groups, highlighting the influence of substituents on efficacy .
  • HIV Research : Research focusing on CCR5 antagonism revealed that certain structural modifications increased binding affinity and selectivity for the receptor, paving the way for more effective antiviral therapies.
  • Anti-inflammatory Applications : Compounds derived from this scaffold have been synthesized for their anti-inflammatory properties, showing significant effects in preclinical models .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-2-(piperidin-1-yl)benzaldehyde?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). A brominated benzaldehyde derivative (e.g., 4-bromo-2-fluorobenzaldehyde) reacts with piperidine under basic conditions. For example, K₂CO₃ in DMF at 80°C facilitates the substitution of fluorine with piperidine . Alternatively, DMSO can replace DMF as a solvent, with heating (100°C) to accelerate the reaction . Purification often involves column chromatography (e.g., 12–15% EtOAc/hexane) to isolate the product in moderate yields (~55%) .

Q. How is the structural integrity of this compound validated post-synthesis?

Key techniques include:

  • 1H/13C NMR : Characteristic peaks for the aldehyde proton (δ ~10.2 ppm) and piperidine protons (δ ~1.6–3.5 ppm) confirm substitution .
  • LC-MS/HRMS : Molecular ion peaks (e.g., m/z ≈ 269 [M+H]+) verify molecular weight .
  • FT-IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and aromatic C-Br (600–700 cm⁻¹) confirm functional groups .

Q. What safety precautions are recommended when handling this compound?

While specific toxicological data for this compound is limited, brominated benzaldehydes generally require:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • First Aid : Immediate flushing with water for eye/skin exposure; medical consultation if ingested .
  • Ventilation : Use fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents like DMSO enhance reaction rates compared to DMF due to higher dielectric constants .
  • Base Strength : Stronger bases (e.g., Cs₂CO₃) may improve deprotonation of the nucleophile (piperidine), but K₂CO₃ is cost-effective and sufficient in most cases .
  • Temperature Control : Prolonged heating (5–16 hours) at 80–100°C ensures complete substitution but may require monitoring for side reactions (e.g., aldehyde oxidation) .

Q. What computational methods are used to predict the electronic and optical properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is commonly employed to calculate:

  • Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps.
  • Electrostatic Potential (ESP) Maps : Identify electrophilic/nucleophilic sites for further functionalization .
  • UV-Vis Spectra : Simulate absorption maxima (λmax) to guide applications in optoelectronics or photochemical studies .

Q. How does the piperidine substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-donating piperidine group activates the aromatic ring toward electrophilic substitution but may hinder Suzuki-Miyaura coupling due to steric bulk. However, the bromine atom at the 4-position remains a viable site for Pd-catalyzed cross-coupling (e.g., with arylboronic acids) to generate biaryl derivatives .

Q. What biological activities have been reported for structurally analogous brominated piperidine derivatives?

Analogues like 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone exhibit:

  • Anticancer Activity : Inhibition of Na+/K+-ATPase and Ras oncogene signaling in vitro .
  • Enzyme Modulation : Potential as topoisomerase-II inhibitors, though direct studies on this compound are pending .

Q. How can spectroscopic discrepancies (e.g., in FT-IR or NMR) be resolved during characterization?

  • High-Resolution FT-IR : Resolves torsional modes (e.g., aldehyde rotation) that standard IR may miss, aiding conformational analysis .
  • 2D NMR (COSY, HSQC) : Clarifies proton-proton and proton-carbon correlations in complex spectra, especially for overlapping piperidine signals .

Methodological Considerations

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Solvent Choice : Slow evaporation from EtOAc/hexane mixtures promotes crystal growth.
  • Crystallography Software : SHELX suite (e.g., SHELXL) refines crystal structures, handling heavy atoms (Br) and disorder in piperidine rings .

Q. How do solvent effects influence the compound’s stability during storage?

  • Polar Solvents : DMSO or DMF may stabilize the aldehyde via hydrogen bonding but risk oxidation over time.
  • Non-Polar Solvents : Hexane or CH₂Cl₂ reduce degradation but require anhydrous conditions to prevent hydrolysis .

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